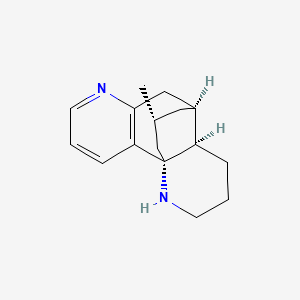

Lycodine

Description

This compound has been reported in Huperzia serrata, Palhinhaea cernua, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

CAS No. |

20316-18-1 |

|---|---|

Molecular Formula |

C16H22N2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3/t11-,12+,13-,16-/m1/s1 |

InChI Key |

JJPMUZRSJKMFRK-OQMKEHIESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(C=CC=N3)[C@@]4(C1)[C@@H]2CCCN4 |

Canonical SMILES |

CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lycodine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lidocaine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of lidocaine on voltage-gated sodium channels (VGSCs). It delves into the principles of state-dependent blockade, key structural determinants of binding, and the experimental methodologies used to elucidate these interactions.

Core Principles of Lidocaine's Action: The Modulated Receptor Hypothesis

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] This blockade is not a simple occlusion of the channel pore but a dynamic and state-dependent interaction, best explained by the Modulated Receptor Hypothesis .[3][4] This hypothesis posits that lidocaine has different binding affinities for the different conformational states of the sodium channel: the resting (closed), open, and inactivated states.[3][5]

Lidocaine exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.[6][7][8] This preferential binding to the inactivated state is crucial for its clinical efficacy as a local anesthetic and antiarrhythmic agent.[5][9] During periods of high-frequency neuronal firing or in depolarized tissues (such as in ischemic conditions), sodium channels spend more time in the open and inactivated states.[10] This provides a greater opportunity for lidocaine to bind and exert its blocking effect, a phenomenon known as use-dependent or phasic block .[3]

The binding of lidocaine to the channel's inner pore prolongs the inactivation state, effectively reducing the number of available channels that can open in response to a subsequent stimulus.[1][11] This leads to a decrease in the excitability of the cell membrane and the inhibition of action potential propagation.

Quantitative Analysis of Lidocaine-Channel Interactions

The affinity of lidocaine for voltage-gated sodium channels has been quantified through various experimental approaches, yielding crucial data for understanding its potency and selectivity. The following table summarizes key quantitative parameters from the literature.

| NaV Isoform | Channel State | Parameter | Value (µM) | Experimental System | Reference |

| rSkM1 | Inactivated | K_d | 4 | Xenopus oocytes | [12] |

| rSkM1 + β1 | Inactivated | K_d | 1 | Xenopus oocytes | [12] |

| hH1a | Inactivated | K_d | 7 | Xenopus oocytes | [12] |

| hH1a + β1 | Inactivated | K_d | 9 | Xenopus oocytes | [12] |

| rSkM1 | Resting | K_d | 2128 | Xenopus oocytes | [12] |

| rSkM1 + β1 | Resting | K_d | 1760 | Xenopus oocytes | [12] |

| hH1a | Resting | K_d | 433 | Xenopus oocytes | [12] |

| hH1a + β1 | Resting | K_d | 887 | Xenopus oocytes | [12] |

| Na_V_1.5 (WT) | High-Affinity | ED_50 | ~20 | Not specified | [13][14] |

| rNa_V_1.4-WCW | Open | IC_50 | ~20 | Mammalian cells | [6] |

| rNa_V_1.4-WCW | Resting | IC_50 | 314 ± 25 | Mammalian cells | [6] |

| NaChBac (WT) | Tonic Block | IC_50 | ~135 | HEK-293 cells | [15] |

| NaChBac (T220A) | Tonic Block | IC_50 | ~788 | HEK-293 cells | [15] |

| NaChBac (F227A) | Tonic Block | IC_50 | ~214 | HEK-293 cells | [15] |

| TTXr (rat DRG) | Inactivated | IC_50 | 60 | Rat DRG neurons | [8] |

| TTXr (rat DRG) | Resting (Tonic) | IC_50 | 210 | Rat DRG neurons | [8] |

| TTXs (rat DRG) | Resting (Tonic) | IC_50 | 42 | Rat DRG neurons | [8] |

| Cardiac Na+ | High-Affinity | IC_50 | 36 ± 1.8 | Not specified | [7] |

| Cardiac Na+ | Tonic Block | IC_50 | 400 ± 70 | Not specified | [7] |

Molecular Determinants of Lidocaine Binding

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the lidocaine binding site within the inner pore of the sodium channel. A highly conserved phenylalanine residue in the S6 transmembrane segment of domain IV (DIVS6) has been identified as a critical component of the high-affinity binding site.[14][16] In the human cardiac sodium channel, Na_V_1.5, this residue is Phenylalanine 1759 (F1759) .[16][17][18]

Mutations of F1759 to non-aromatic residues have been shown to dramatically reduce or eliminate the use-dependent block by lidocaine, while having minimal effect on the tonic block of the resting state.[1][18] This indicates that F1759 is crucial for the high-affinity interaction with lidocaine when the channel is in the open or inactivated state. Molecular modeling studies suggest that the aromatic ring of lidocaine interacts with this phenylalanine residue.[2][19] Other residues in the S6 segments of domains I and III also contribute to the binding pocket.[1][19]

The binding of lidocaine is thought to not only physically occlude the pore but also to allosterically stabilize the inactivated state of the channel by affecting the movement of the voltage-sensing domains (S4 segments), particularly in domains III and IV.[4]

Experimental Protocols

The elucidation of lidocaine's mechanism of action has relied on a combination of powerful experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the voltage-dependent sodium currents in the presence and absence of lidocaine to determine its effects on channel gating and to quantify parameters like IC50 and state-dependent block.

Methodology:

-

Cell Preparation: A single cell (e.g., a HEK-293 cell heterologously expressing a specific NaV isoform, or a primary neuron/cardiomyocyte) is isolated and placed in a recording chamber on an inverted microscope.

-

Pipette Fabrication and Filling: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. It is then filled with an intracellular solution that mimics the cell's cytoplasm and contains the necessary ions and buffering agents.

-

Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamping: The membrane potential of the cell is controlled ("clamped") at a specific holding potential using a patch-clamp amplifier.

-

Voltage Protocols and Data Acquisition: A series of voltage steps are applied to elicit sodium currents. To study state-dependent block, specific voltage protocols are used:

-

Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV), a brief depolarizing pulse is applied to measure the peak current in the presence of varying concentrations of lidocaine. This primarily assesses the block of resting channels.

-

Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The progressive decrease in current amplitude with each pulse reveals the extent of use-dependent block.

-

Inactivated-State Block: The holding potential is varied to alter the proportion of channels in the inactivated state, and the effect of lidocaine is measured.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (K_d) for different channel states.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in drug binding.

Objective: To assess the importance of a specific amino acid residue (e.g., F1759 in Na_V_1.5) for lidocaine binding.

Methodology:

-

Plasmid DNA Preparation: A plasmid containing the cDNA encoding the wild-type sodium channel alpha subunit is isolated and purified.

-

Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (e.g., changing the codon for phenylalanine to that for alanine).

-

Mutagenesis Reaction (PCR-based): A polymerase chain reaction (PCR) is performed using the wild-type plasmid as a template and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.

-

Template DNA Digestion: The parental, non-mutated DNA template is digested using a specific restriction enzyme (e.g., DpnI), which only cleaves methylated DNA (the parental plasmid). The newly synthesized, mutated DNA is unmethylated and remains intact.

-

Transformation: The mutated plasmid is introduced into competent E. coli cells for amplification.

-

Plasmid Purification and Sequencing: The mutated plasmid DNA is purified from the bacteria, and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Expression and Analysis: The mutated channel is then expressed in a suitable cell system (e.g., HEK-293 cells), and its sensitivity to lidocaine is assessed using whole-cell patch clamp electrophysiology as described above. A significant change in lidocaine's potency on the mutant channel compared to the wild-type channel indicates the importance of the mutated residue in drug binding.[1]

Visualizing Lidocaine's Mechanism of Action and Experimental Workflow

Signaling Pathway of State-Dependent Blockade

Caption: State-dependent binding of lidocaine to voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch Clamp Analysis

Caption: Workflow for analyzing lidocaine's effects using whole-cell patch clamp.

Conclusion

The mechanism of action of lidocaine on voltage-gated sodium channels is a complex and fascinating example of state-dependent drug-protein interaction. Its preferential binding to the open and inactivated states, governed by specific molecular determinants within the channel pore, provides the basis for its use- and voltage-dependent blockade. A thorough understanding of these principles, supported by quantitative data from techniques like patch-clamp electrophysiology and site-directed mutagenesis, is essential for the rational design and development of novel channel-blocking therapeutics with improved efficacy and safety profiles.

References

- 1. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The human Nav1.5 F1486 deletion associated with long QT syndrome leads to impaired sodium channel inactivation and reduced lidocaine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Lidocaine - Wikipedia [en.wikipedia.org]

- 12. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using lidocaine and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Lidocaine Derivatives: A Technical Guide

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel derivatives of lidocaine, a widely used local anesthetic. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and discovery of new local anesthetics with potentially improved properties.

Introduction to Lidocaine and its Derivatives

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, was the first amino amide-type local anesthetic and remains one of the most commonly used due to its rapid onset and intermediate duration of action.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[2][3][4]

The development of novel lidocaine derivatives aims to address certain limitations of the parent drug, such as its duration of action, potential for systemic toxicity, and lack of sensory-selective blockade.[5] Modifications to the lidocaine structure, typically at the aromatic ring, the intermediate amide linkage, or the tertiary amine, can lead to compounds with altered physicochemical properties, potency, and side-effect profiles.[6][7][8]

General Synthetic Strategies

The synthesis of lidocaine and its derivatives generally follows a two-step process:

-

Amide Formation: Acylation of a substituted aniline with an α-haloacetyl chloride.

-

Nucleophilic Substitution: Reaction of the resulting α-chloroacetanilide with a secondary amine.

This versatile synthetic route allows for the introduction of a wide variety of substituents on both the aromatic ring and the tertiary amine, enabling the creation of a diverse library of lidocaine analogs.

Standard Synthesis of Lidocaine

A common laboratory-scale synthesis of lidocaine starts from 2,6-dimethylaniline.[9][10]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

In this step, 2,6-dimethylaniline is acylated using chloroacetyl chloride in a suitable solvent like glacial acetic acid.[9][11] Sodium acetate is often added to neutralize the hydrochloric acid formed during the reaction.[11]

Step 2: Synthesis of Lidocaine

The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine in a solvent such as toluene to yield lidocaine via a nucleophilic substitution reaction.[9][12]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of lidocaine and its derivatives.

Synthesis of a Novel Lidocaine Derivative: N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide

This protocol describes the synthesis of a lidocaine analog where the diethylamino group is replaced by a pyrrolidine ring.

Materials:

-

2,6-dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Pyrrolidine

-

Toluene

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

In a 250 mL round-bottom flask, dissolve 10.0 g (82.5 mmol) of 2,6-dimethylaniline in 50 mL of glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 9.3 mL (11.8 g, 104 mmol) of chloroacetyl chloride with stirring.

-

After the addition is complete, add a solution of 13.5 g (165 mmol) of sodium acetate in 100 mL of water.

-

Stir the mixture for 30 minutes and collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide

-

In a 250 mL round-bottom flask, combine 10.0 g (50.6 mmol) of α-chloro-2,6-dimethylacetanilide, 7.2 mL (6.1 g, 85.9 mmol) of pyrrolidine, and 100 mL of toluene.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and filter to remove the pyrrolidinium chloride salt.

-

Wash the filtrate with a 10% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to yield pure N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide.

Characterization Techniques

The synthesized derivatives should be characterized using standard analytical methods to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure of the compounds.[13][14]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized derivatives.[13][14]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[13][15]

-

Melting Point Analysis: Determines the melting point of the compound, which is an indicator of its purity.[12]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Data Presentation

The physicochemical and biological data of novel lidocaine derivatives should be summarized in tables for easy comparison.

| Derivative | R Group | Melting Point (°C) | pKa | logP | Anesthetic Potency (ED50, µmol) |

| Lidocaine | -N(CH2CH3)2 | 68-69 | 7.9 | 2.4 | 1.2 |

| JCB-1 | -N(CH2)4 | 120-122 | 8.1 | 2.8 | 0.8 |

| JCB-3 | -N(CH2)5 | 135-137 | 8.2 | 3.1 | 0.6 |

| QX-314 | Quaternary Amine | >200 (decomposes) | - | <0 | Inactive externally |

Data compiled from various sources for illustrative purposes.[7][16]

Signaling Pathways and Mechanism of Action

Local anesthetics like lidocaine exert their effects by blocking voltage-gated sodium channels (VGSCs) in nerve cell membranes.[2][3] This blockade prevents the propagation of action potentials, thereby inhibiting the sensation of pain. The interaction with the sodium channel is state-dependent, with local anesthetics showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2]

There are two proposed pathways for local anesthetics to reach their binding site within the sodium channel:

-

Hydrophilic Pathway: The charged, protonated form of the anesthetic enters the channel from the intracellular side when the channel is open.[17][18]

-

Hydrophobic Pathway: The neutral, uncharged form of the anesthetic can partition into the lipid membrane and access the binding site from within the membrane.[17][18]

Some local anesthetics may also interact with other ion channels, such as potassium and calcium channels, and G-protein coupled receptors, which could contribute to their overall pharmacological profile and side effects.[19]

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and purification of novel lidocaine derivatives.

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action of lidocaine via blockade of voltage-gated sodium channels.

Logical Relationship for Derivative Design

Caption: Key structural components of lidocaine for targeted modification.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 3. Local anesthetic - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. hasyweb.desy.de [hasyweb.desy.de]

- 8. researchgate.net [researchgate.net]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. cerritos.edu [cerritos.edu]

- 13. Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

A Technical Guide to the Synthesis and Purification of Lidocaine

It is a common misconception that lidocaine, a widely used local anesthetic, is a naturally occurring compound. In fact, lidocaine is a synthetic organic compound, first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist.[1][2] This document provides a comprehensive technical overview of the chemical synthesis and purification of lidocaine, intended for researchers, scientists, and professionals in drug development. All anesthetics in wide use today are synthetic drugs, often designed to mimic the structure of natural compounds like cocaine but without their narcotic and addictive side effects.[1]

Lidocaine is a member of the amino amide class of local anesthetics and is valued for its rapid onset, intense anesthetic properties, and longer duration of action compared to procaine.[3] It functions as a sodium channel blocker and is also used as a Class 1b antiarrhythmic drug.[4] This guide will detail the common multi-step synthesis process, purification protocols, and relevant quantitative data.

Chemical Synthesis of Lidocaine

The most prevalent and historically significant method for synthesizing lidocaine is a multi-step process that begins with a substituted aniline derivative. The following sections outline the primary synthetic routes and the detailed experimental protocols.

Synthesis Pathway Overview

A common synthetic pathway for lidocaine starts from 2,6-dimethylaniline. This process involves two main reactions: the acylation of the aniline to form an intermediate, followed by a nucleophilic substitution to introduce the diethylamino group. An alternative starting material is 2,6-dimethylnitrobenzene, which requires an initial reduction step to form 2,6-dimethylaniline.[4]

The overall reaction scheme is as follows:

-

Reduction (if starting from 2,6-dimethylnitrobenzene): The nitro group is reduced to an amine.

-

Acylation: The resulting 2,6-dimethylaniline is acylated using chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide.

-

Nucleophilic Substitution: The chloro-intermediate is then reacted with diethylamine to yield lidocaine.

Experimental Protocols

Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide from 2,6-Dimethylaniline

This protocol details the acylation of 2,6-dimethylaniline.

-

Dissolve 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid or acetone.[5][6]

-

Add chloroacetyl chloride to the solution. An excess of chloroacetyl chloride is often used to ensure the complete conversion of the amine.[4]

-

The reaction is typically conducted at a moderately elevated temperature, for instance, 40-50°C for a short duration (e.g., 10 minutes).[4]

-

Following the reaction, a solution of sodium acetate in water is added. This is to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the unreacted aniline and cause it to precipitate with the product.[4]

-

The mixture is then cooled, often in an ice bath, to induce the precipitation of the α-chloro-2,6-dimethylacetanilide product.[4]

-

The solid product is collected via vacuum filtration and washed with water to remove any remaining acetic acid and salts.[4]

Protocol 2: Synthesis of Lidocaine from α-Chloro-2,6-dimethylacetanilide

This protocol describes the final step in the synthesis of lidocaine.

-

The α-chloro-2,6-dimethylacetanilide intermediate is dissolved in a solvent such as toluene.[5]

-

An excess of diethylamine (typically three moles per mole of the chloro-intermediate) is added to the solution.[5]

-

The reaction mixture is heated under reflux for a period of time, for example, 90 minutes, to facilitate the SN2 displacement of the chloride by the diethylamine.[7]

-

After the reaction is complete, the mixture is cooled.

Purification of Lidocaine

The purification of the final lidocaine product is crucial to remove unreacted starting materials, by-products, and solvents.

-

Liquid-Liquid Extraction:

-

The cooled reaction mixture is transferred to a separatory funnel.

-

The organic layer is washed multiple times with water to remove excess diethylamine.[7]

-

An acidic solution, such as 3 M HCl, is then used to extract the lidocaine from the organic layer into the aqueous layer by forming the water-soluble hydrochloride salt.[7]

-

The aqueous layer containing the lidocaine salt is then made strongly basic, for example with a 30% KOH solution, to regenerate the free base form of lidocaine, which will precipitate or form an oil.[5]

-

The lidocaine free base is then extracted back into an organic solvent like pentane or ether.[5]

-

-

Recrystallization:

-

The organic solvent containing the crude lidocaine is evaporated.

-

The resulting solid or oily residue is then recrystallized from a suitable solvent, such as hexanes, to obtain the purified lidocaine product.[4]

-

-

Formation of a Salt for Stability:

Quantitative Data Summary

The following table summarizes quantitative data reported in various literature for the synthesis of lidocaine.

| Step | Starting Material | Reagent(s) | Solvent | Yield | Purity | Reference |

| Synthesis of α-chloro-2,6-dimethylacetanilide | 2,6-dimethylaniline | Chloroacetyl chloride, Sodium acetate | Glacial Acetic Acid | ~67% | N/A | [6] |

| Synthesis of Lidocaine | α-chloro-2,6-dimethylacetanilide | Diethylamine | Toluene | 78% | 97.15% | [6] |

| Synthesis of Lidocaine | Compound of formula I | Diethylamine, Nickel trifluoromethanesulfonate | Water | 97.5% | 99.82% | [8] |

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of lidocaine.

Caption: Workflow diagram for the synthesis of Lidocaine.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Lidocaine | Pain Relief, Anesthetic, Numbing | Britannica [britannica.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. CN102070483B - Method for preparing lidocaine - Google Patents [patents.google.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Lidocaine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Anesthetic Properties of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anesthetic properties of lidocaine, delving into its mechanism of action and efficacy as demonstrated through a range of in vitro and in vivo studies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Sodium Channel Blockade

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium (Na+) channels in the neuronal cell membrane.[1][2][3] By binding to the intracellular portion of these channels, lidocaine stabilizes the neuron in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1][2][3] This inhibition of ionic fluxes effectively raises the threshold for electrical excitation, thereby preventing the transmission of pain signals to the brain.[1][4][5]

Lidocaine exhibits a property known as use-dependent blockade, meaning its anesthetic effects are more pronounced in rapidly firing neurons.[6] This is because lidocaine has a higher affinity for the open and inactivated states of the sodium channels, which are more prevalent during high-frequency neuronal activity.[2][6]

While the primary target is voltage-gated sodium channels, higher concentrations of lidocaine have been shown to interact with other ion channels and receptors, including potassium and calcium channels, and NMDA receptors, which may contribute to its analgesic and anti-inflammatory properties.[7][8]

In Vitro Studies: Elucidating Molecular Mechanisms

In vitro studies have been instrumental in dissecting the molecular interactions between lidocaine and its targets. These controlled laboratory experiments allow for precise measurement of lidocaine's effects on isolated cells and tissues.

Electrophysiological Recordings

Patch-Clamp Technique: This technique allows for the direct measurement of ion flow through single ion channels. In studies of lidocaine, whole-cell patch-clamp recordings from isolated neurons or cardiomyocytes are used to quantify the block of sodium currents.[9][10]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Isolate and culture target cells (e.g., dorsal root ganglion neurons, cardiomyocytes).

-

Electrode Placement: A glass micropipette with a diameter of approximately 1 micrometer is brought into contact with the cell membrane.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Access: A brief pulse of suction ruptures the membrane patch under the pipette, allowing for electrical access to the entire cell.

-

Data Acquisition: Voltage-clamp protocols are applied to hold the cell membrane at a specific potential, and the resulting ionic currents are measured before and after the application of lidocaine at various concentrations.

Sucrose Gap Technique: This method is used to record compound action potentials from isolated nerve preparations, such as the rat sciatic nerve.[11][12] It provides an overall measure of nerve excitability and conduction.

Experimental Protocol: Sucrose Gap Recording

-

Nerve Dissection: A segment of a nerve (e.g., rat sciatic nerve) is carefully dissected and placed in a recording chamber.

-

Chamber Setup: The chamber is divided into compartments containing different solutions. The ends of the nerve are placed in compartments with a physiological saline solution, while the central portion is bathed in an isotonic, non-ionic sucrose solution, which has high electrical resistance.

-

Stimulation and Recording: Stimulating electrodes are placed on one end of the nerve, and recording electrodes are placed across the sucrose gap.

-

Lidocaine Application: Lidocaine is added to the saline bathing the nerve, and the resulting changes in the compound action potential amplitude and conduction velocity are recorded.

Quantitative Data from In Vitro Studies

| Study Type | Preparation | Lidocaine Concentration | Observed Effect | Reference |

| Sucrose Gap | Intact Rat Sciatic Nerve | 1 mM | 38.4 ± 0.7% non-frequency dependent block | [11][12] |

| Sucrose Gap | Crushed Rat Sciatic Nerve (15 days post-injury) | 1 mM | 60.1 ± 1.3% non-frequency dependent block | [11][12] |

| Patch Clamp | LQTS-Cardiomyocytes | 30 µM | Significant reduction in action potential duration (APD30, APD50, APD90) | [9] |

| In Vitro Release | Liquid Crystal Precursor System | 5% | ~8% release over 24 hours | [13] |

| In Vitro Release | Commercial Formulation | 5% | ~40% release over 24 hours | [13] |

| Antimicrobial Assay | S. aureus in TSB | 1% | -4.5 log reduction after 12 hours | [14] |

| Antimicrobial Assay | S. aureus in TSB | 2% | -6.4 log reduction after 12 hours | [14] |

| Antimicrobial Assay | S. epidermidis in TSB | 1% | -2.8 log reduction after 12 hours | [14] |

| Antimicrobial Assay | S. epidermidis in TSB | 2% | -7.0 log reduction after 12 hours | [14] |

In Vivo Studies: Assessing Anesthetic Efficacy in Living Organisms

In vivo studies are crucial for evaluating the overall anesthetic and analgesic effects of lidocaine in a complex biological system. These studies often involve animal models to assess behavioral responses to painful stimuli.

Nociceptive Behavioral Assays

Tail-Flick Test: This test measures the latency of a rodent to flick its tail in response to a thermal stimulus.[15][16] It is a common method for assessing the efficacy of analgesics.

Experimental Protocol: Tail-Flick Test

-

Animal Acclimation: The mouse or rat is gently restrained, allowing its tail to be exposed.

-

Heat Source: A focused beam of light or a hot water bath is applied to a specific portion of the tail.[16][17]

-

Latency Measurement: The time it takes for the animal to flick its tail away from the heat source is recorded.

-

Drug Administration: Lidocaine is administered (e.g., via subcutaneous injection at the base of the tail), and the tail-flick latency is measured at various time points after administration.[15]

Formalin Test: This model induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase) by injecting a dilute formalin solution into the paw of a rodent.[18][19] It is used to study the effects of analgesics on both acute and persistent pain.

Experimental Protocol: Formalin Test

-

Animal Handling: A mouse or rat is placed in an observation chamber.

-

Formalin Injection: A small volume of dilute formalin (e.g., 5%) is injected subcutaneously into the dorsal surface of one hind paw.[18]

-

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-10 minutes post-injection) and the late phase (20-35 minutes post-injection).[18]

-

Lidocaine Pretreatment: Lidocaine is administered (e.g., intradermally) prior to the formalin injection to assess its ability to block the pain response in each phase.[18]

Quantitative Data from In Vivo Studies

| Study Type | Animal Model | Lidocaine Dose/Concentration | Observed Effect | Reference |

| Tail Flick Test | Mouse | 1% | Duration of sensory block: 20 ± 10 min | [15] |

| Tail Flick Test | Mouse | 2% | Increased duration of sensory block compared to 1% | [15] |

| Formalin Test | Mouse | 2% (intradermal) | Significant reduction in licking time in the first phase (0-10 min) | [18] |

| Loss of Righting Reflex | Mouse | ED50: 19.0 ± 2.4 mg/kg (intravenous) | Hypnotic action | [20] |

| Loss of Righting Reflex | Mouse | ED50 with ZD 7288: 14.1 ± 1.0 mg/kg | Enhanced hypnotic effect | [20] |

| Loss of Righting Reflex | Mouse | ED50 with MK-801: 13.1 ± 0.8 mg/kg | Enhanced hypnotic effect | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in lidocaine's anesthetic action is crucial for a deeper understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Lidocaine's primary mechanism of action on voltage-gated sodium channels.

Caption: Experimental workflow for in vitro whole-cell patch-clamp studies.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 4. Lidocaine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intravenous administration of lidocaine directly acts on spinal dorsal horn and produces analgesic effect: An in vivo patch-clamp analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conduction blocks of lidocaine on crushed rat sciatic nerve: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. Tail Immersion Test [protocols.io]

- 18. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e-century.us [e-century.us]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lidocaine in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine, a prototypical aminoamide local anesthetic, is widely utilized in both clinical and veterinary medicine for its potent nerve-blocking and antiarrhythmic properties.[1] Its utility extends beyond local anesthesia, with systemic administration demonstrating analgesic, anti-inflammatory, and antihyperalgesic effects.[2][3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of lidocaine in various animal models is crucial for preclinical drug development, toxicological assessment, and the translation of therapeutic strategies to human medicine. This guide provides a comprehensive overview of lidocaine's mechanisms of action, its absorption, distribution, metabolism, and excretion (ADME), and its therapeutic and toxicological effects across several key animal species. Detailed experimental protocols and quantitative data are presented to serve as a resource for designing and interpreting preclinical studies.

Pharmacodynamics: The Mechanisms and Effects of Lidocaine

The primary pharmacodynamic effect of lidocaine is the reversible blockade of nerve impulse conduction.[4] However, its systemic effects are mediated by a range of interactions with various cellular targets.

Mechanism of Action

Primary Mechanism: Sodium Channel Blockade Lidocaine's principal mechanism of action is the blockade of voltage-gated sodium channels (NaV) on the neuronal cell membrane.[5][6] By binding to the intracellular portion of the NaV channel, lidocaine stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization.[6][7] This action raises the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately produces a conduction blockade.[4][6]

Caption: Primary mechanism of lidocaine: blockade of the voltage-gated sodium channel.

Secondary Mechanisms and Anti-inflammatory Effects Beyond sodium channel inhibition, lidocaine exerts effects on other ion channels and signaling pathways, contributing to its systemic properties.[8] Systemic lidocaine has demonstrated significant anti-inflammatory effects, which occur at concentrations lower than those required for neural blockade.[2] This is achieved, in part, by inhibiting the MAPK/ERK/NF-κB signaling pathway.[3] This inhibition reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][9]

Caption: Lidocaine's anti-inflammatory signaling pathway inhibition.

Therapeutic and Dose-Response Effects

-

Analgesia: Systemic infusion of lidocaine prevents and reverses thermal hyperalgesia in rat models of neuropathic pain.[10] In a rat model of inflammatory pain, lidocaine treatment alleviated pain behaviors and reduced pro-inflammatory cytokine levels.[3]

-

Anti-arrhythmic Effects: As a Class Ib antiarrhythmic agent, lidocaine is effective in treating ventricular arrhythmias by blocking sodium channels in cardiac cells, thereby decreasing the rate of contractions.[7][11] In sheep cardiac Purkinje fibers, lidocaine at 5 mg/L shifted the Vmax-Vm relationship and slowed the reactivation of the inward sodium current.[11]

-

Anti-inflammatory Effects: In mice subjected to mechanical ventilation, intravenous lidocaine increased levels of the anti-inflammatory cytokine IL-10.[12] In rabbits with oral mucosal ulcers, topical lidocaine gel reduced the expression of TNF-α, promoting faster healing.[13]

Toxicology and Adverse Effects

Lidocaine toxicity primarily manifests in the central nervous system (CNS) and cardiovascular system.[7][14] The sequence of toxic events is generally consistent across species, beginning with CNS signs (agitation, muscle twitching, seizures) and progressing to cardiovascular signs (hypotension, myocardial depression, arrhythmias) at higher doses.[7][14]

Table 1: Lidocaine Convulsive Doses and Concentrations in Animal Models

| Animal Model | Administration Route | Convulsive Dose / Concentration | Reference |

|---|---|---|---|

| Dogs | IV Infusion | Tonic Extension Seizure: 12.2 ± 0.6 mg/kgTonic-Clonic Seizure: 33.3 ± 1.5 mg/kg | [15] |

| Goat Kids | IV Infusion | 12.31 ± 1.42 mg/kgPlasma Concentration: 13.59 ± 2.34 µg/mL | [16] |

| Newborn Pigs | IV Infusion | Plasma Concentration: 40.6 ± 12.7 mg/L | [17] |

| Sheep (Adult) | IV Infusion | 5.8 ± 1.8 mg/kg | [14] |

| Sheep (Newborn) | IV Infusion | 18.4 ± 2.2 mg/kg | [14] |

| Sheep (Fetal) | IV Infusion | 41.9 ± 6.0 mg/kg |[14] |

Note: Higher doses were required in fetal and newborn sheep compared to adults to produce toxicity, likely due to placental clearance and better maintenance of arterial Po2.[14]

Pharmacokinetics: ADME Profile in Animal Models

The disposition of lidocaine is characterized by rapid absorption from administration sites, wide distribution, extensive hepatic metabolism, and renal excretion.

Absorption

Following extravascular administration, lidocaine is rapidly absorbed. In dogs receiving an intramuscular injection, the mean absorption rate constant was 7.74 h⁻¹, with nearly complete absorption (91.9%).[18] In goat kids, subcutaneous administration resulted in a rapid Tmax of 0.33 hours.[16] The co-administration of a vasoconstrictor like adrenaline significantly slows absorption, prolonging the local anesthetic effect. In dogs undergoing a paravertebral block, adrenaline decreased the peak plasma lidocaine concentration by approximately 60% and prolonged the duration of its absorption.[19][20]

Distribution

Lidocaine is widely distributed in the body. The volume of distribution (Vd) in piglets after epidural administration was found to be 2.0 ± 0.2 L/kg.[21] In humans, it is reported to be between 1.1 to 2.1 L/kg.[7] It binds to plasma proteins, primarily alpha-1 acid glycoprotein.[7]

Metabolism

Lidocaine is extensively and rapidly metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[2][7] The major metabolic pathway is N-dealkylation to form two key metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[2][18] MEGX is pharmacologically active, possessing about 80% of the antiarrhythmic and convulsant activity of lidocaine, while GX is largely inactive.[2][7] MEGX is subsequently metabolized to inactive compounds.[7]

Caption: Metabolic pathway of lidocaine in the liver.

Excretion

Lidocaine and its metabolites are primarily excreted by the kidneys.[7] Approximately 90% is excreted in the form of various metabolites, while less than 10% is excreted as the unchanged parent drug in the urine.[7]

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of lidocaine across different animal models and administration routes.

Table 2: Pharmacokinetic Parameters of Lidocaine in Dogs

| Administration | Dose | t½ (h) | CL | Vd | Cmax | Tmax | Reference |

|---|---|---|---|---|---|---|---|

| IV | Single Bolus | ~1.3 (0.786 h⁻¹ elim. rate) | 2.40 L/kg/h | N/A | N/A | N/A | [18] |

| IM | Single Bolus | N/A | N/A | N/A | N/A | N/A | [18] |

| Paravertebral Block | 4 mg/kg | ~0.88 | 0.04 L/min/kg | 1.44 L/kg | N/A | N/A | [19] |

| Paravertebral Block (+ Adrenaline) | 4 mg/kg | N/A | N/A | N/A | Decreased ~60% | Prolonged |[19][20] |

Table 3: Pharmacokinetic Parameters of Lidocaine in Other Species | Species | Administration | Dose | t½ (min) | CL | Vd (L/kg) | Cmax (mg/L) | Tmax (min) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Piglets | Epidural | 5 mg/kg | 82.8 ± 7.0 | 17.3 ± 1.6 mL/min/kg | 2.0 ± 0.2 | 1.83 ± 0.17 | 27.3 ± 7.4 |[21] | | Goat Kids | Subcutaneous | 7 mg/kg | 136.8 (2.28 h) | N/A | N/A | 2.12 ± 0.81 | 19.8 (0.33 h) |[16] | | Rats (Diabetic) | Sciatic Nerve Block | 14C-Lidocaine | N/A | N/A | N/A | Higher intraneural conc. at 60 min vs. control | N/A |[22] |

Detailed Experimental Protocols

CFA-Induced Inflammatory Pain Model in Rats

-

Objective: To evaluate the anti-inflammatory and analgesic effects of systemic lidocaine.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the hind paw to induce localized, persistent inflammation and pain hypersensitivity.[3][9]

-

Drug Administration: Lidocaine (e.g., 1, 3, or 5 mg/kg) or saline (control) is administered via tail vein injection at specified time points post-CFA injection.[3]

-

Pharmacodynamic Assessment:

-

Behavioral Testing: Nociceptive thresholds are measured at baseline and various time points.

-

Biochemical Analysis: At the end of the experiment, animals are euthanized.

-

Cytokine Measurement: Blood is collected for serum separation. Levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA.[3]

-

Signaling Pathway Analysis: Spinal cord tissue (lumbar enlargement) is harvested. Protein levels of phosphorylated ERK1/2 and NF-κB p65 are measured by Western blotting to assess pathway activation.[3][9]

-

-

Caption: Experimental workflow for a rat inflammatory pain model.

Pharmacokinetic Study of Perineurally-Injected Lidocaine in Dogs

-

Objective: To quantify the impact of adrenaline on the pharmacokinetics of lidocaine after a peripheral nerve block.

-

Animal Model: Healthy adult dogs.

-

Study Design: A prospective, randomized, blinded crossover study design is used. Each dog receives both treatments (lidocaine alone and lidocaine with adrenaline) with a sufficient washout period in between.[19][20]

-

Drug Administration: A paravertebral brachial plexus block is performed using a standardized volume and concentration of either lidocaine HCl or adrenalinated lidocaine.[19]

-

Pharmacokinetic Assessment:

-

Blood Sampling: Venous blood samples are collected at frequent, predefined intervals (e.g., before injection and at 5, 10, 15, 30, 60, 90, 120, 180 minutes post-injection).[20]

-

Sample Analysis: Plasma is separated, and lidocaine concentrations are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plasma concentration-time data for each dog are analyzed using compartmental pharmacokinetic modeling software. A one-compartment model with two successive zero-order absorption processes has been shown to fit this type of data well.[19][20] Key parameters (Cmax, absorption rates, etc.) are compared between the two treatment groups.

-

Conclusion

Animal models are indispensable tools for elucidating the complex pharmacokinetic and pharmacodynamic properties of lidocaine. Data from canine, rodent, porcine, and ovine models have consistently demonstrated its primary mechanism as a sodium channel blocker while also revealing important systemic anti-inflammatory and analgesic effects mediated by secondary pathways. Pharmacokinetic studies highlight its rapid absorption and metabolism, with significant interspecies variability and notable drug interactions, such as the absorption-delaying effect of adrenaline. The toxicological profile is well-defined, with dose-dependent CNS and cardiovascular effects. The quantitative data and experimental protocols summarized in this guide serve as a foundational resource for professionals in drug development, enabling more informed preclinical study design and better translation of findings to clinical applications.

References

- 1. Local and Regional Analgesic Techniques in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]

- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 7. Lidocaine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of lidocaine on the early inward transient current in sheep cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 13. The impact of Lidocaine gel on TNF-α expression in surgically induced oral mucosal ulcers: an immunohistochemical analysis in rabbits | Journal of Oral Medicine and Oral Surgery [jomos.org]

- 14. Toxicity of lidocaine in adult, newborn, and fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiorespiratory and behavioral reactions to the lidocaine-induced convulsions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Lidocaine pharmacokinetics and toxicity in newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of lidocaine and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

- 20. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of lidocaine with epinephrine in piglets following epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antiarrhythmic Effects of Lidocaine at the Cellular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, a class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the modulation of cellular electrophysiology. Its principal mechanism involves the state-dependent blockade of voltage-gated sodium channels, which is particularly effective in suppressing arrhythmias associated with ischemic cardiac tissue. This guide provides an in-depth exploration of Lidocaine's cellular and molecular mechanisms, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mode of action to support advanced research and drug development.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Lidocaine's primary molecular target is the voltage-gated sodium channel (predominantly the cardiac isoform, Nav1.5), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][2] The antiarrhythmic efficacy of Lidocaine stems from its preferential binding to sodium channels in the open and, most significantly, the inactivated states, a property known as "use-dependence" or "state-dependence".[2][3][4]

This mechanism confers a degree of tissue selectivity. In healthy cardiac tissue with a normal resting membrane potential, sodium channels are predominantly in the resting state, for which Lidocaine has a low affinity.[1] Conversely, in tissues that are frequently depolarizing (as in tachycardia) or are partially depolarized (as in ischemia), channels spend more time in the open and inactivated states.[5] This increased availability of higher-affinity binding states enhances Lidocaine's blocking effect in the very tissues that are generating the arrhythmia.[5]

The binding of Lidocaine to the inactivated state stabilizes this conformation, prolonging the effective refractory period and preventing the channel from returning to the resting, activatable state.[2] This action effectively suppresses premature excitations and interrupts re-entrant circuits that underlie many ventricular arrhythmias.[2] The interaction is characterized by rapid association and dissociation kinetics, which is a hallmark of Class Ib agents.[6] This kinetic profile means that the block accumulates at high heart rates but is minimal at normal rates, thereby avoiding significant disruption of normal cardiac conduction.[6]

Cellular Electrophysiological Effects

Lidocaine's interaction with sodium channels translates into distinct changes in the cardiac action potential (AP) and cellular excitability.

-

Phase 0 Depolarization: At therapeutic concentrations, Lidocaine has a minimal effect on the maximum upstroke velocity (Vmax) of the action potential in normal tissue. However, in depolarized or rapidly firing cells, it causes a significant decrease in Vmax.[7]

-

Action Potential Duration (APD): A characteristic effect of Class Ib agents is the shortening of the action potential duration.[2][8] Lidocaine decreases APD, particularly in Purkinje fibers and ventricular muscle, an effect attributed to the block of the small, persistent "late" sodium current that flows during the plateau phase.[8][9]

-

Effective Refractory Period (ERP): While Lidocaine shortens the APD, it prolongs the ERP relative to the APD.[2][7] By delaying the recovery of sodium channels from inactivation, Lidocaine ensures that cells remain unexcitable for a longer period following an action potential, which is a key antiarrhythmic mechanism.[2]

-

Automaticity: Lidocaine suppresses abnormal automaticity by decreasing the slope of Phase 4 diastolic depolarization in pacemaker cells, an effect also mediated by sodium channel blockade.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters describing Lidocaine's effects at the cellular level, derived from various electrophysiological studies.

Table 1: Inhibitory Concentrations (IC50) of Lidocaine on Sodium Channels

| Channel Type/State | Preparation | IC50 (µM) | Reference |

| Nav1.5 (Inactivated State) | HEK-293 Cells | 20 | [1] |

| TTXr Na+ Channels (Inactivated State) | Rat DRG Neurons | 60 | [10] |

| TTXr Na+ Channels (Resting/Tonic) | Rat DRG Neurons | 210 | [10] |

| TTXs Na+ Channels (Resting/Tonic) | Rat DRG Neurons | 42 | [10] |

| Nav1.5 (General) | Neonatal Rat Ventricular Myocytes | 27 | [11] |

| KATP Channels | Adult Rat Cardiomyocytes | 43 | [12] |

Table 2: Electrophysiological Effects of Lidocaine on Cardiac Preparations

| Parameter | Preparation | Lidocaine Conc. | Effect | Reference |

| Action Potential Duration (APD) | Sheep Cardiac Purkinje Fibers | 20 µM | Decreased | [8] |

| APD & ERP | Dog Ventricular Muscle & Purkinje Fibers | 10 µM | Maximal Shortening | [7] |

| Vmax | Dog Ventricular Muscle & Purkinje Fibers | ≥ 100 µM | Decreased | [7] |

| Upstroke Duration | Neonatal Rat Ventricular Myocytes | 27 µM | Increased (from 16.77 to 17.36 ms) | [11] |

| Conduction Velocity | Guinea Pig Ventricle (Model) | 100 µM (BCL 300ms) | Reduced by 23% | [13] |

| Na+ Current Inactivation (V0.5) | Rat Single Ventricular Cells | 20 µM | -9.5 mV Shift (Hyperpolarizing) | [14] |

Key Experimental Protocols

The characterization of Lidocaine's antiarrhythmic effects relies heavily on the patch-clamp technique, which allows for precise control of the cell membrane potential and direct measurement of ion channel currents.

Whole-Cell Voltage-Clamp Protocol for Assessing Use-Dependent Block

This protocol is designed to measure the cumulative block of sodium currents during a train of depolarizations, mimicking a high heart rate.

-

Cell Preparation: Isolate single ventricular myocytes from cardiac tissue (e.g., rat, guinea pig, or rabbit ventricle) using enzymatic digestion.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium and fluoride are used to block potassium and enhance voltage clamp quality.[15]

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 0.5 MgCl2, 24 NaHCO3, 1.8 NaH2PO4, 5.5 Dextrose; bubbled with 95% O2/5% CO2 to maintain pH 7.4.[16]

-

-

Voltage Protocol:

-

Hold the cell at a negative potential where most sodium channels are in the resting state (e.g., -120 mV to -140 mV).

-

Apply a train of depolarizing pulses (e.g., 10-20 pulses) to a potential that activates and then inactivates the channels (e.g., -20 mV to 0 mV). The pulse duration should be sufficient for inactivation to occur (e.g., 20-50 ms).

-

The frequency of the pulse train is a key variable; use-dependent block is more pronounced at higher frequencies (e.g., 1 Hz, 3 Hz, 5 Hz).

-

-

Data Acquisition and Analysis:

-

Record the peak inward sodium current for each pulse in the train.

-

Normalize the peak current of each pulse (In) to the peak current of the first pulse (I1).

-

Plot the normalized current (In/I1) against the pulse number. The progressive decrease in current amplitude reflects the development of use-dependent block. Compare the curves obtained in control conditions versus in the presence of various Lidocaine concentrations.

-

Protocol for Determining State-Dependence (Recovery from Inactivation)

This protocol measures how Lidocaine affects the time it takes for sodium channels to recover from the inactivated state back to the resting state.

-

Cell Preparation & Recording: As described in Protocol 4.1.

-

Voltage Protocol (Two-Pulse):

-

From a holding potential (e.g., -120 mV), apply a long conditioning prepulse (P1) to a depolarized potential (e.g., -20 mV for 500 ms) to inactivate all available sodium channels.

-

Return the membrane potential to the holding potential for a variable recovery interval (Δt).

-

Apply a second, identical test pulse (P2).

-

Repeat this protocol with varying Δt values (from a few milliseconds to several seconds).

-

-

Data Acquisition and Analysis:

-

Measure the peak sodium current elicited by P2 for each Δt.

-

Normalize the P2 current to the current elicited by a pulse without a conditioning prepulse (Imax).

-

Plot the normalized current (IP2/Imax) as a function of the recovery interval (Δt).

-

Fit the resulting curve with an exponential function to determine the time constant(s) of recovery (τrecovery).

-

Compare τrecovery in the absence and presence of Lidocaine. Lidocaine will significantly increase τrecovery, demonstrating that it slows the recovery from inactivation.[5]

-

Conclusion

Lidocaine's antiarrhythmic properties are a direct consequence of its molecular interaction with voltage-gated sodium channels. Its hallmark feature, use-dependent and inactivated-state preferential blockade, provides a targeted action against the pathophysiological conditions underlying ventricular arrhythmias, particularly in the context of myocardial ischemia. A thorough understanding of its effects on ion channel kinetics and cellular electrophysiology, quantified through precise methodologies like patch-clamp electrophysiology, is critical for the development of next-generation antiarrhythmic agents with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 6. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. grycap.upv.es [grycap.upv.es]

- 14. ahajournals.org [ahajournals.org]

- 15. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

The Genesis of a Modern Anesthetic: A Technical History of Lidocaine's Discovery and Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, initially synthesized in 1943 by Swedish chemist Nils Löfgren, marked a pivotal advancement in the field of local anesthesia.[1] As the first amino amide-type local anesthetic, it offered significant advantages over its predecessors, the amino esters, in terms of potency, duration of action, and a lower incidence of allergic reactions. This document provides a comprehensive technical overview of the discovery, synthesis, and historical development of Lidocaine, including detailed experimental protocols, quantitative data from early studies, and visualizations of its mechanism of action and development workflow.

Discovery and Historical Context

The quest for a safer and more effective alternative to cocaine and its ester-based derivatives drove anesthetic research in the early 20th century. In 1943, Nils Löfgren, a chemist at Stockholm University, synthesized a new compound, diethylamino-2,6-acetoxylidide, which he named Xylocaine.[2] This discovery was the culmination of systematic research into the anesthetic properties of various amino amides.[3]

Löfgren's colleague, Bengt Lundqvist, is credited with conducting the first anesthetic experiments with the new compound on himself, demonstrating its efficacy as a local anesthetic.[1] Following these initial findings, comprehensive clinical trials were spearheaded by Dr. Torsten Gordh, a Swedish anesthesiologist.[4] These trials rigorously evaluated the clinical potential of Xylocaine, confirming its superiority over existing anesthetics like procaine.[3] The rights to Xylocaine were acquired by the Swedish pharmaceutical company Astra AB, and it was first marketed in 1949.[1]

Chemical Synthesis

The synthesis of Lidocaine is a multi-step process starting from the aromatic amine 2,6-dimethylaniline (also known as 2,6-xylidine). The procedure involves two primary reactions: the acylation of the amine followed by a nucleophilic substitution.

Experimental Protocol: Synthesis of Lidocaine

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

Reactants: 2,6-dimethylaniline and α-chloroacetyl chloride are the primary reactants. Glacial acetic acid is used as the solvent, and sodium acetate is added to neutralize the hydrochloric acid byproduct.[5]

-

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.[5]

-

Slowly add α-chloroacetyl chloride to the solution while stirring.[5]

-

Heat the mixture to approximately 40-50°C for about 10 minutes to facilitate the reaction.[5]

-

Cool the reaction mixture and then add a solution of sodium acetate in water to precipitate the α-chloro-2,6-dimethylacetanilide.[5]

-

Collect the precipitate by vacuum filtration and wash it with water to remove any remaining acetic acid.[5]

-

The resulting solid is then dried.

-

Step 2: Synthesis of Lidocaine (α-diethylamino-2,6-dimethylacetanilide)

-

Reactants: The α-chloro-2,6-dimethylacetanilide synthesized in the first step is reacted with diethylamine. Toluene is typically used as the solvent.[6]

-

Procedure:

-

Suspend the α-chloro-2,6-dimethylacetanilide in toluene.[6]

-

Add an excess of diethylamine to the suspension.[6]

-

Reflux the mixture for several hours. The diethylamine acts as a nucleophile, displacing the chlorine atom in an SN2 reaction.[7]

-

After the reaction is complete, cool the mixture. The byproduct, diethylamine hydrochloride, will precipitate and can be removed by filtration.[8]

-

The toluene filtrate, which contains the Lidocaine base, is then washed with water to remove any unreacted diethylamine.[6]

-

The Lidocaine base can be extracted from the toluene solution using an acidic aqueous solution and then precipitated by making the aqueous solution basic.[7]

-

The purified Lidocaine is then collected and dried.

-

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[9] This action prevents the generation and conduction of nerve impulses, resulting in a local anesthetic effect.

The voltage-gated sodium channel can exist in three main conformational states: resting, open, and inactivated. Lidocaine exhibits a state-dependent binding affinity, meaning it binds with different potencies to these various states. It is believed to have a higher affinity for the open and inactivated states of the sodium channel.[10] By binding to a site within the intracellular portion of the channel, Lidocaine stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[9] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are more likely to be transmitting pain signals.[9]

Signaling Pathway: Lidocaine's Blockade of Neuronal Action Potential

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. Nils Löfgren - Wikipedia [en.wikipedia.org]

- 3. Xylocain (lidocaine, lignocaine), its discovery and Gordh's contribution to its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. is.muni.cz [is.muni.cz]

- 9. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Lidocaine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of lidocaine and its metabolites. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a clear understanding of the metabolic pathways involved. The primary focus is on mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, which are pivotal in the qualitative and quantitative assessment of this widely used local anesthetic and its biotransformation products.

Lidocaine Metabolism: Pathways and Key Metabolites

Lidocaine undergoes extensive and rapid metabolism, primarily in the liver, with approximately 90% of the administered dose being biotransformed before excretion.[1] The metabolic process involves a series of enzymatic reactions, predominantly mediated by the cytochrome P450 isoenzymes, particularly CYP1A2 and CYP3A4.[2][3] The major metabolic pathway is sequential N-de-ethylation, which produces pharmacologically active metabolites.[1][2][4]

The primary metabolites of lidocaine include:

-

Monoethylglycinexylidide (MEGX): The initial and major active metabolite formed by the removal of one ethyl group.[1][2] MEGX retains significant pharmacological activity, approximately 80-90% of the antiarrhythmic and anticonvulsant potencies of lidocaine.[2][5]

-

Glycinexylidide (GX): Formed by the subsequent de-ethylation of MEGX, this metabolite is largely inactive.[1][2][4]

-

2,6-Xylidine: This metabolite can be formed through the hydrolysis of GX.[2] It is of toxicological interest as it may be further metabolized to 4-hydroxy-2,6-dimethylaniline, a compound capable of inducing methemoglobinemia.[2][6]

-

Hydroxylated Metabolites: Minor pathways include ring hydroxylation, leading to the formation of compounds such as 3-hydroxylidocaine and 4-hydroxyxylidine, with the latter being a major excreted metabolite.[2][6]

Below is a diagram illustrating the primary metabolic pathways of lidocaine.

Spectroscopic Techniques for Analysis

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the simultaneous quantification of lidocaine and its metabolites in biological matrices such as plasma and urine.[7][8] This method offers high sensitivity, selectivity, and accuracy.

Quantitative Data from Mass Spectrometry

The following table summarizes key mass spectrometric data for lidocaine and its principal metabolites. The precursor ions ([M+H]⁺) and their corresponding product ions are crucial for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which ensure the high specificity of the analysis.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Lidocaine | 235.2 | 86.1, 58.1 |

| Monoethylglycinexylidide (MEGX) | 207.2 | 86.1, 58.1 |

| Glycinexylidide (GX) | 179.1 | 86.1, 44.1 |

| 2,6-Xylidine | 122.1 | 107.1, 77.1 |

Experimental Protocol: LC-MS/MS Analysis of Lidocaine and Metabolites in Human Plasma

This protocol outlines a typical procedure for the quantitative analysis of lidocaine, MEGX, and GX in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., lidocaine-d10).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Monitor the precursor-to-product ion transitions as listed in the table above.

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

The following diagram illustrates a general workflow for the LC-MS/MS analysis of lidocaine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of lidocaine and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecules. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HETCOR (Heteronuclear Correlation), can be used to establish connectivity between protons and carbons, confirming the molecular structures.[9][10]

Quantitative Data from NMR Spectroscopy

The following table provides approximate ¹H NMR chemical shifts for the key protons in the lidocaine molecule, typically observed in a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Approximate Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 7.2 |

| -CH₂- (amide) | 3.2 |

| -CH₂- (ethyl) | 2.6 |

| -CH₃ (aromatic) | 2.2 |

| -CH₃ (ethyl) | 1.1 |

Experimental Protocol: ¹H NMR Analysis of Lidocaine

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified lidocaine sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-